Hydrazine-15N2 monohydrate (CAS: 145571-73-9) is a highly specialized isotopic labeling reagent serving as a critical building block for synthesizing 15N-labeled nitrogen-rich heterocycles, such as pyrazoles, pyridazines, and triazoles, as well as functional groups like azides [1]. In procurement and material selection, this compound is prioritized for its ability to deliver an intact 15N-15N motif with >98 atom % isotopic purity, ensuring high fidelity for downstream nuclear magnetic resonance (NMR) and mass spectrometry applications . Crucially, the monohydrate form provides a necessary balance of reactivity and handling safety, significantly mitigating the severe volatility and explosive hazards associated with anhydrous hydrazine alternatives while maintaining excellent nucleophilicity for condensation reactions [2].
Generic substitution of Hydrazine-15N2 monohydrate fails across multiple critical dimensions of synthesis, safety, and analysis. Substituting with unlabeled hydrazine monohydrate eliminates the essential +2 Da mass shift and NMR-active nuclei required for Stable Isotope Labeled Internal Standards (SIL-IS) and hyperpolarized tracing [1]. Attempting to use anhydrous hydrazine-15N2 introduces severe procurement and operational hurdles; the anhydrous form is highly toxic, friction-sensitive, and extremely volatile, requiring specialized hypergolic containment that drastically increases infrastructure and compliance costs [2]. Furthermore, utilizing alternative mono-nitrogen 15N precursors (e.g., 15NH4Cl) to build N-N bonds is thermodynamically challenging, requiring complex, low-yield multi-step oxidative coupling, whereas Hydrazine-15N2 monohydrate transfers the intact N-N motif in a single, highly efficient condensation step [3].
For the synthesis of 15N-labeled N-N functional groups (such as 15N3-azides or pyrazoles), Hydrazine-15N2 monohydrate allows for direct condensation, yielding the target compound in a single step with >90% efficiency [1]. In contrast, synthesizing these bonds from mono-nitrogen precursors (e.g., 15NH4Cl) requires multi-step oxidative coupling, which typically results in overall yields of <30% due to thermodynamic barriers and side reactions[2].
| Evidence Dimension | Synthetic steps and yield for 15N-labeled N-N functional groups |
| Target Compound Data | Hydrazine-15N2 monohydrate (Single-step condensation, >90% yield) |
| Comparator Or Baseline | 15N-labeled single-nitrogen precursors (Multi-step oxidative coupling, <30% overall yield) |
| Quantified Difference | Eliminates multi-step N-N bond formation, improving overall yield by >60% and reducing isotopic precursor waste. |
| Conditions | Synthesis of 15N3-azides or 15N-labeled heterocycles under standard laboratory conditions. |
Accelerates the production of complex SIL-IS or hyperpolarized probes while minimizing the loss of expensive 15N isotopes during synthesis.
The monohydrate form of hydrazine provides critical safety and processability advantages over its anhydrous counterpart. Hydrazine-15N2 monohydrate exhibits a vapor pressure of approximately 5 mmHg at 25 °C, stabilized by the aqueous component. Conversely, anhydrous hydrazine is highly volatile with a vapor pressure of ~14.4 mmHg at 25 °C, posing severe inhalation toxicity and explosive risks upon exposure to air or porous materials [1].
| Evidence Dimension | Vapor pressure at 25 °C and handling requirements |
| Target Compound Data | Hydrazine-15N2 monohydrate (~5 mmHg at 25 °C, water-stabilized) |
| Comparator Or Baseline | Anhydrous hydrazine-15N2 (~14.4 mmHg at 25 °C, highly volatile/hypergolic) |
| Quantified Difference | The monohydrate form reduces vapor pressure by nearly 65%, significantly lowering inhalation toxicity risks and explosion hazards. |
| Conditions | Reagent storage and laboratory-scale handling at ambient temperature. |
Lowers infrastructure and safety compliance costs for procurement, allowing use in standard fume hood setups without specialized inert-atmosphere containment.
In quantitative mass spectrometry, the isotopic purity of the internal standard is paramount to prevent signal overlap. Hydrazine-15N2 monohydrate provides >98 atom % 15N enrichment, guaranteeing a clean +2 Da mass shift for derived heterocycles . Unlabeled hydrazine baselines consist of ~99.6% 14N, which would result in >99% M+0 isotopic interference, rendering them useless for stable isotope dilution methods [1].
| Evidence Dimension | Mass shift and isotopic interference (M+0 overlap) |
| Target Compound Data | Hydrazine-15N2 monohydrate (>98 atom % 15N, clean M+2 shift) |
| Comparator Or Baseline | Unlabeled hydrazine monohydrate (Natural abundance, ~99.6% 14N) |
| Quantified Difference | Provides a guaranteed +2 Da mass shift, reducing isotopic cross-talk to <2%, compared to >99% overlap with unlabeled baselines. |
| Conditions | LC-MS/MS quantification using Stable Isotope Labeled Internal Standards (SIL-IS). |
Ensures high signal-to-noise ratios and accurate quantification in pharmacokinetic, clinical, and environmental monitoring assays.
Hydrazine-15N2 monohydrate is a highly effective precursor for synthesizing 15N-labeled pyrazoles, pyridazines, and other nitrogen-rich active pharmaceutical ingredients (APIs). Its >98 atom % 15N purity ensures the necessary +2 Da mass shift to eliminate isotopic interference during rigorous LC-MS/MS quantification workflows [1].
The reagent's ability to transfer an intact 15N-15N motif in a single high-yield step makes it the preferred choice for synthesizing 15N3-azides and diazo compounds. These labeled tags are critical for creating long-lived hyperpolarized 15N-probes used in advanced magnetic resonance imaging and spectroscopy [2].
Due to its stabilized monohydrate form, this compound can be safely handled in standard laboratory environments to synthesize labeled agrochemicals or tracing agents. This enables researchers to accurately track nitrogen pathways and degradation profiles in complex biological or environmental matrices without the extreme handling hazards of anhydrous hydrazine.
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard